molecular formula C14H14ClN3O4 B12900172 N-(((2-Chloroethoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

N-(((2-Chloroethoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B12900172
M. Wt: 323.73 g/mol
InChI Key: CMWHSYOLJRWYFN-UHFFFAOYSA-N
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Description

N-(((2-Chloroethoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, which is known for its biological activity, and a chloroethoxy group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((2-Chloroethoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chloroethoxy Group: The chloroethoxy group can be introduced via nucleophilic substitution reactions using 2-chloroethanol and a suitable base.

    Coupling Reaction: The final step involves coupling the quinoline derivative with the chloroethoxy compound under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(((2-Chloroethoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloroethoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(((2-Chloroethoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the chloroethoxy group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature the quinoline moiety.

    Chloroethoxy Compounds: Compounds like 2-chloroethanol and its derivatives.

Uniqueness

N-(((2-Chloroethoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its combination of the quinoline and chloroethoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H14ClN3O4

Molecular Weight

323.73 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 2-chloroethyl carbonate

InChI

InChI=1S/C14H14ClN3O4/c15-6-8-20-14(19)22-18-12(16)9-21-11-5-1-3-10-4-2-7-17-13(10)11/h1-5,7H,6,8-9H2,(H2,16,18)

InChI Key

CMWHSYOLJRWYFN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)OC/C(=N/OC(=O)OCCCl)/N)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)OCC(=NOC(=O)OCCCl)N)N=CC=C2

Origin of Product

United States

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